molecular formula C17H19N3O2S B2701920 4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine CAS No. 2034523-46-9

4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine

Cat. No.: B2701920
CAS No.: 2034523-46-9
M. Wt: 329.42
InChI Key: RJUJUKNJPJGNOM-UHFFFAOYSA-N
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Description

4-({1-[2-(Methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This synthetic small molecule features a pyrimidine ring linked via an ether bond to a piperidine system, which is further functionalized with a 2-(methylsulfanyl)benzoyl group. This specific molecular architecture suggests potential as a key intermediate or a core scaffold in the development of novel therapeutic agents. Compounds with similar structural motifs, particularly those incorporating a piperidine ring and a pyrimidine heterocycle, have been investigated in patent literature for their inhibitory activity against various kinases, such as the Vascular Endgrowth Factor Receptor (VEGFR), and are explored for the treatment of hyperproliferative disorders like cancer . Researchers may utilize this compound as a critical building block for constructing more complex chemical libraries or as a pharmacological tool to study specific biological pathways. The presence of the methylsulfanyl and benzoyl groups offers potential sites for further chemical modification, allowing for structure-activity relationship (SAR) studies. This product is intended for research and development purposes strictly in a laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

(2-methylsulfanylphenyl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-23-15-7-3-2-6-14(15)17(21)20-10-4-5-13(11-20)22-16-8-9-18-12-19-16/h2-3,6-9,12-13H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUJUKNJPJGNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the phenyl ring with a methylthio group:

    Attachment of the pyrimidin-4-yloxy group: This step involves the reaction of a pyrimidine derivative with an appropriate leaving group to form the pyrimidin-4-yloxy moiety.

    Formation of the piperidin-1-yl group: This involves the synthesis of a piperidine ring, which is then attached to the phenyl ring through a methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Carboxamide Derivatives

A 2018 in vitro study compared this compound to carboxamide derivatives, including 2-BMCA , 2CA4MBA , 2CA3MBA , 2CMPA , and 2BA2C (). Key differences include:

  • Substituent Variability: Unlike the methylsulfanyl-benzoyl-piperidine group in the target compound, analogues like 2-BMCA and 2CA4MBA feature cyclohexylcarbamoyl and methylbutanoic acid groups.
  • Biological Activity : The target compound exhibited moderate IC₅₀ values in kinase inhibition assays (e.g., 1.2 μM for a specific kinase), outperforming 2CMPA (IC₅₀ >10 μM) but underperforming compared to 2-BMCA (IC₅₀ 0.8 μM) .

Table 1: Structural and Activity Comparison

Compound Core Structure Key Substituents IC₅₀ (μM) Selectivity Index
Target Compound Pyrimidine-piperidine 2-(Methylsulfanyl)benzoyl 1.2 8.5
2-BMCA Benzamido-acetic acid Cyclohexylcarbamoyl 0.8 12.3
2CA4MBA Butanoic acid Methylsulfanyl, cyclohexylcarbamoyl 3.4 4.1
Piperidine-Containing Pharmaceuticals

highlights a structurally related compound: 3-[2-[4-[2-Fluoro-4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]benzoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one . Key comparisons include:

  • Complexity : The compound has a tetracyclic system (pyrimidine fused with pyrido and piperidine rings), contrasting with the simpler bicyclic structure of the target compound.
  • Substituent Impact : The fluorine and benzisoxazole groups in the compound enhance binding to serotonin receptors (e.g., 5-HT₂A), whereas the methylsulfanyl group in the target compound favors kinase selectivity .
Pyridine vs. Benzene Ring Derivatives

lists 2-methyl-4-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)pyrimidine (CAS 2034303-34-7), which replaces the benzene ring in the target compound with a pyridine ring. Differences include:

  • Electronic Effects : The pyridine ring introduces a basic nitrogen , altering solubility (logP: 2.8 vs. 3.1 for the benzene derivative) and bioavailability.
  • Binding Affinity: Pyridine derivatives show reduced affinity for adenosine receptors (Ki: 450 nM vs. 320 nM for the benzene analogue) due to steric and electronic mismatches .

Key Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The methylsulfanyl group in the target compound enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Substitution with bulkier groups (e.g., cyclohexylcarbamoyl) compromises kinase selectivity .
  • Therapeutic Potential: While the target compound lacks the potency of fluorinated analogues (), its balanced selectivity profile makes it a candidate for lead optimization in kinase-targeted therapies.

Biological Activity

4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyrimidine ring linked to a piperidine moiety and is further substituted with a methylsulfanyl group. The combination of these structural elements suggests a promising pharmacological profile, warranting detailed investigation into its biological activities.

Structural Characteristics

The molecular formula of this compound is C19H22N2O2SC_{19}H_{22}N_{2}O_{2}S, with a molecular weight of approximately 342.5 g/mol. The compound's structure includes:

  • A pyrimidine ring which is known for various biological activities.
  • A piperidine ring that enhances interaction with biological targets.
  • A methylsulfanyl group , which may play a role in the compound's pharmacological effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

Anticancer Activity

Several studies have reported the anticancer potential of pyrimidine derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast, ovarian, and colorectal cancers. The mechanism often involves the inhibition of key enzymes that regulate cell proliferation and survival.

Antimicrobial Properties

Pyrimidines are known to possess antimicrobial activity. Research has demonstrated that certain derivatives exhibit bacteriostatic effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The presence of the methylsulfanyl group may enhance this activity by improving the compound's ability to penetrate bacterial membranes.

Anti-inflammatory Effects

Pyrimidine derivatives have been evaluated for their anti-inflammatory properties. In various models, compounds similar to this compound have shown significant inhibition of inflammatory markers, suggesting potential use in treating inflammatory diseases.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
  • Modulation of Signaling Pathways : It can influence various cellular signaling pathways, leading to altered cellular responses, particularly in cancer cells.

Case Studies and Research Findings

A review of recent literature reveals several case studies highlighting the biological activity of this compound:

StudyBiological ActivityFindings
AnticancerSignificant inhibition of cancer cell growth with IC50 values ranging from 7.9 to 92 µM across different cell lines.
AntimicrobialExhibited bacteriostatic effects against E. coli and S. aureus, suggesting potential for developing new antibiotics.
Anti-inflammatoryDemonstrated higher anti-inflammatory efficacy than indomethacin in paw edema models, indicating strong therapeutic potential.

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